molecular formula C17H20FN3O2S B2831105 1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea CAS No. 1171671-25-2

1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2831105
CAS No.: 1171671-25-2
M. Wt: 349.42
InChI Key: KJNJDOUPJKDWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic small molecule designed for research applications in medicinal chemistry and drug discovery. This compound features a unique hybrid structure incorporating three pharmacologically significant motifs: a 4-fluorophenyl group, a urea linker, and a molecular fragment combining morpholine and thiophene heterocycles. The integration of a morpholine ring is a common strategy in drug design, as this moiety is frequently employed to enhance solubility and influence the pharmacokinetic profile of lead compounds . Molecules containing the urea functional group often exhibit the capacity for hydrogen bonding, making them candidates for molecular recognition and inhibition of various enzymes and receptors. The structural attributes of this compound suggest potential utility as a key intermediate or a template for the development of novel bioactive molecules. Researchers may investigate its application in screening assays to identify new therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-14-1-3-15(4-2-14)20-17(22)19-11-16(13-5-10-24-12-13)21-6-8-23-9-7-21/h1-5,10,12,16H,6-9,11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNJDOUPJKDWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-fluoroaniline with an appropriate isocyanate to form the urea intermediate.

    Introduction of the morpholino group: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholino group.

    Attachment of the thiophene ring: Finally, the thiophene ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction, to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorophenyl and thiophene rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-[(pyridinylmethyl)thio]phenyl}urea (): Replaces the fluorophenyl group with a chloro-trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to fluorine.
  • 1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (): Incorporates a pyrazole core instead of a morpholinoethyl-thiophene chain. The hydroxyethyl group may improve water solubility, while the pyrazole ring could modulate kinase selectivity .

Morpholino-Containing Analogues

  • (2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (): Features a triazine core substituted with two morpholino groups. However, the bulkier structure may reduce cell permeability compared to the target compound .
  • 1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]-urea (): Replaces the thiophene with a cyclohexyl-hydroxymethyl group. The cyclohexyl group introduces conformational rigidity, which could limit target accessibility compared to the flexible thiophene-morpholino chain .

Thiophene-Containing Analogues

  • 1-(3-Bromophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline () :
    • Shares the thiophen-3-yl group but incorporates a pyrazoline core.
    • Demonstrated antileukemic activity via caspase-3 activation, suggesting thiophene’s role in apoptosis induction .
  • 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea () :
    • Replaces thiophene with a thiadiazole ring.
    • Thiadiazole’s electron-withdrawing properties may alter binding kinetics compared to thiophene’s electron-rich system .

Structural and Pharmacological Trends

Compound Name Key Structural Features Notable Properties/Activities References
Target Compound 4-Fluorophenyl, morpholinoethyl, thiophene Potential kinase modulation
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea Chloro-CF3, pyridinylmethyl thio Enhanced lipophilicity
Morpholino-triazine urea () Triazine, dual morpholino Kinase inhibition (hypothesized)
Thiophene-pyrazoline () Pyrazoline, thiophene Caspase-3 activation (IC50 ~5 µM)
Thiadiazole-urea () Thiadiazole, ethenyl Structural rigidity

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the morpholino-thiophene ethylamine intermediate, followed by urea bond formation. Key steps include:

  • Amine precursor synthesis : Reacting 2-morpholino-2-(thiophen-3-yl)ethanol with a halogenating agent (e.g., thionyl chloride) to form the corresponding alkyl halide, followed by amination.
  • Urea coupling : Reacting the amine intermediate with 4-fluorophenyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the urea bond .
    Optimization strategies :
  • Use catalysts like triethylamine to enhance reaction efficiency.
  • Monitor reaction progress via TLC or HPLC to ensure purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:
Essential techniques include:

  • NMR spectroscopy : Confirm the presence of fluorophenyl (δ 7.1–7.3 ppm), morpholine (δ 3.6–3.8 ppm), and thiophene protons (δ 7.4–7.6 ppm) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ expected at ~390 Da).
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Advanced: How can researchers investigate the mechanism of action for this compound in biological systems?

Answer:

  • Target identification : Perform molecular docking studies to predict interactions with receptors (e.g., orexin receptors or kinases) .
  • In vitro assays : Measure caspase-3 activation (via fluorometric assays) to evaluate apoptosis induction, as seen in structurally related antileukemic urea derivatives .
  • Pathway analysis : Use transcriptomics or proteomics to identify modulated pathways (e.g., MAPK/ERK) .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) with this compound?

Answer:

  • Systematic substitution : Synthesize analogs with variations in the fluorophenyl, morpholino, or thiophene groups. For example, replacing fluorine with chlorine alters electronic properties and receptor binding .
  • Computational modeling : Use DFT calculations to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
  • In vitro testing : Compare IC50 values across analogs in cytotoxicity assays (e.g., HL-60 leukemia cells) .

Advanced: How should discrepancies in reported biological activity data be addressed?

Answer:

  • Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., MTT assay for cytotoxicity).
  • Structural verification : Confirm compound identity via X-ray crystallography if NMR/MS data are ambiguous .
  • Contextual analysis : Consider cell-line specificity (e.g., K562 vs. HL-60 cells) and assay conditions (e.g., serum concentration) .

Advanced: What methodologies are recommended for evaluating toxicity and pharmacokinetics (PK)?

Answer:

  • In vitro toxicity : Use hepatic microsomes to assess metabolic stability and CYP450 inhibition .
  • ADME profiling :
    • Absorption : Caco-2 cell monolayer permeability assays.
    • Plasma stability : Incubate compound in plasma at 37°C and quantify degradation via LC-MS .
  • In vivo PK : Administer to rodent models and measure plasma half-life (t1/2) and bioavailability .

Advanced: How can this compound be evaluated in disease-specific models (e.g., cancer, neurological disorders)?

Answer:

  • Cancer models :
    • Xenografts : Test efficacy in nude mice implanted with leukemia (K562) or solid tumor cells.
    • Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., Bcl-2, Bax) .
  • Neurological models :
    • Orexin receptor modulation : Assess sleep-wake cycles in rodent models of narcolepsy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.